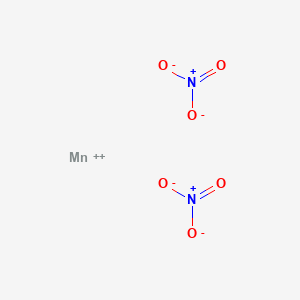
5,5-Dimethyl-2-vinyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-vinyl-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ether with a vinyl group and two methyl groups attached to the dioxane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-vinyl-1,3-dioxane has shown potential applications in various scientific research areas. It has been used as a monomer in the synthesis of polymers for drug delivery systems. The polymerization of this compound with other monomers has resulted in the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. The metal complexes formed have shown high catalytic activity in various reactions such as Suzuki coupling and Heck reactions.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-vinyl-1,3-dioxane is not fully understood. However, it is believed that the vinyl group attached to the dioxane ring plays a crucial role in its reactivity. The vinyl group can undergo various reactions such as addition and elimination reactions, making it a versatile compound for various applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5,5-Dimethyl-2-vinyl-1,3-dioxane. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. It has also been reported to have low skin irritation potential, making it a potential candidate for topical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,5-Dimethyl-2-vinyl-1,3-dioxane is its reactivity and versatility. It can undergo various reactions, making it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. However, one limitation of this compound is its limited solubility in water, which may affect its applications in biological systems.
Direcciones Futuras
There are several potential future directions for 5,5-Dimethyl-2-vinyl-1,3-dioxane. One direction is the synthesis of new polymers using this compound as a monomer for drug delivery systems. Another direction is the synthesis of new metal complexes for catalytic reactions. Additionally, further research can be done to understand the mechanism of action and potential applications of this compound in biological systems.
Conclusion:
In conclusion, 5,5-Dimethyl-2-vinyl-1,3-dioxane is a unique compound with potential applications in various scientific research areas. Its reactivity and versatility make it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
Propiedades
Número CAS |
13260-75-8 |
|---|---|
Nombre del producto |
5,5-Dimethyl-2-vinyl-1,3-dioxane |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
2-ethenyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
QTKAQSUDWKTUTM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C=C)C |
SMILES canónico |
CC1(COC(OC1)C=C)C |
Otros números CAS |
13260-75-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

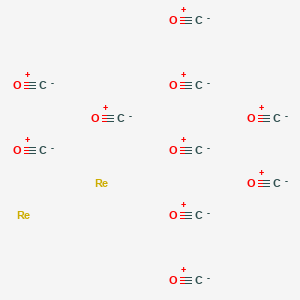
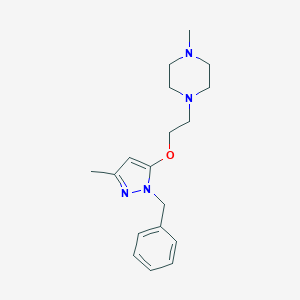
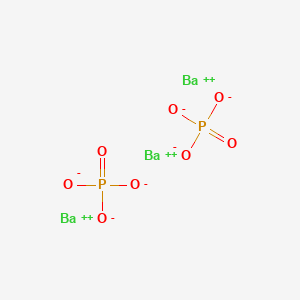
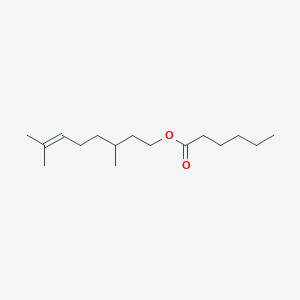

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
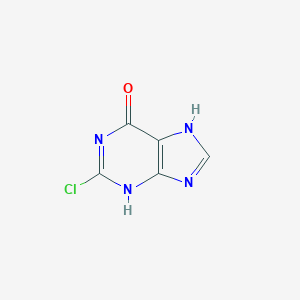
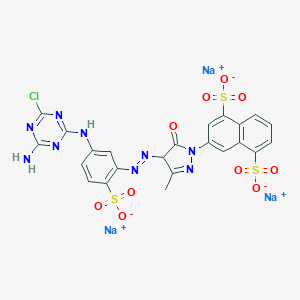

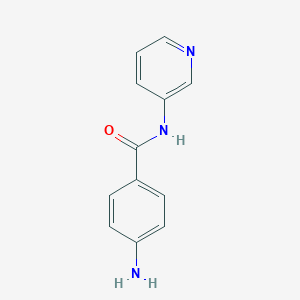
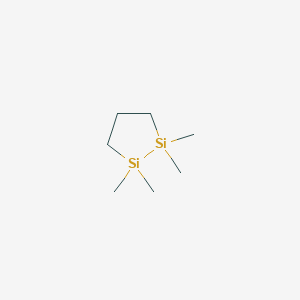

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
